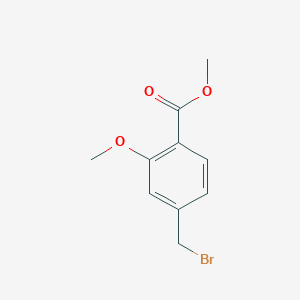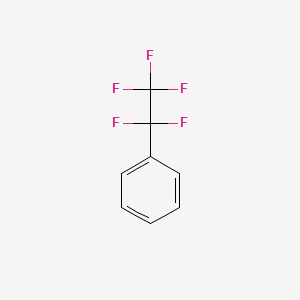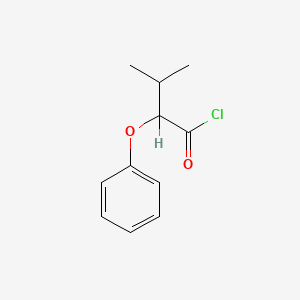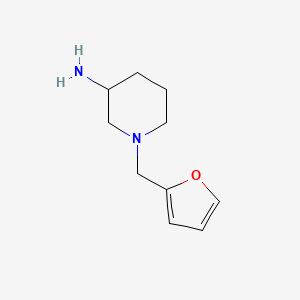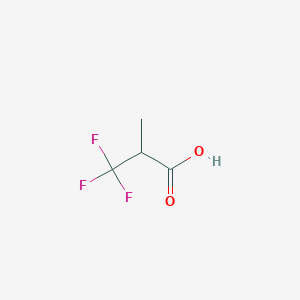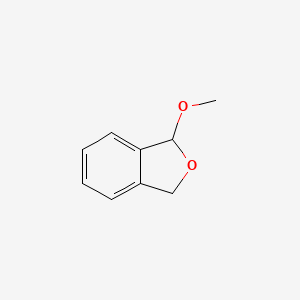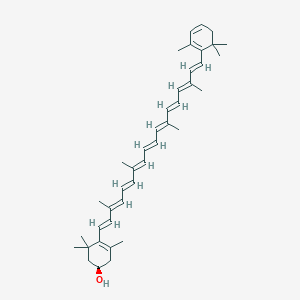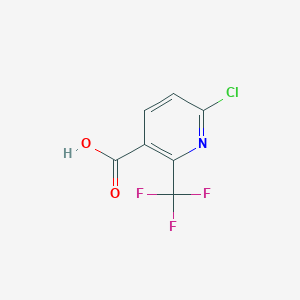
6-クロロ-2-(トリフルオロメチル)ニコチン酸
説明
6-Chloro-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring
科学的研究の応用
6-Chloro-2-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction or pathway.
Mode of Action
As an intermediate in organic synthesis , its interaction with its targets would depend on the specific chemical reaction it’s involved in.
Biochemical Pathways
As an intermediate in organic synthesis , it could be involved in a variety of biochemical pathways depending on the specific reactions it’s used in.
Result of Action
As an intermediate in organic synthesis , its effects would depend on the specific reactions it’s involved in and the resulting compounds.
生化学分析
Biochemical Properties
6-Chloro-2-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and thus affecting the overall biochemical pathways .
Cellular Effects
The effects of 6-Chloro-2-(trifluoromethyl)nicotinic acid on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 6-Chloro-2-(trifluoromethyl)nicotinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(trifluoromethyl)nicotinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(trifluoromethyl)nicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
6-Chloro-2-(trifluoromethyl)nicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect pathways related to energy production, such as glycolysis or the citric acid cycle, by modulating the activity of key enzymes. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-(trifluoromethyl)nicotinic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects .
Subcellular Localization
The subcellular localization of 6-Chloro-2-(trifluoromethyl)nicotinic acid plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, nucleus, or other organelles, where it can exert its biochemical effects. The precise localization can determine the specific pathways and processes that the compound influences .
準備方法
The synthesis of 6-Chloro-2-(trifluoromethyl)nicotinic acid typically involves the chlorination of 2-(trifluoromethyl)nicotinic acid. One common method includes the reaction of 2-(trifluoromethyl)nicotinic acid with thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the desired position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
6-Chloro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride for chlorination, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
6-Chloro-2-(trifluoromethyl)nicotinic acid can be compared with other similar compounds such as:
2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but different substitution pattern.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives: These compounds have arylamino groups instead of chlorine, leading to different chemical properties and applications.
The uniqueness of 6-Chloro-2-(trifluoromethyl)nicotinic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRRHUXOXTWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465811 | |
| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-83-0 | |
| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


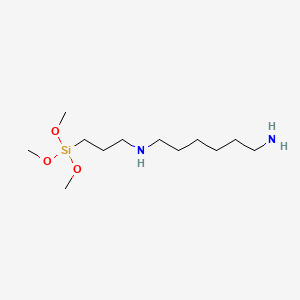
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)


![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
